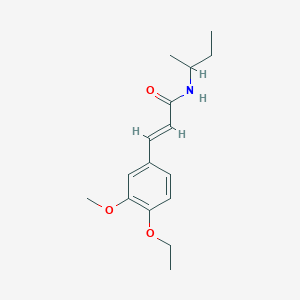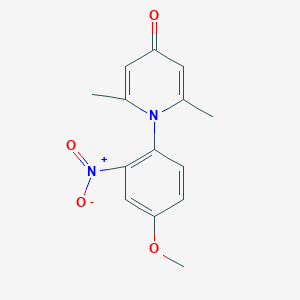
4-butyl-N-phenylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-phenylcyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biotechnology. In
Mécanisme D'action
The mechanism of action of 4-butyl-N-phenylcyclohexane-1-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been suggested that it may act by modulating the activity of ion channels in the nervous system.
Biochemical and Physiological Effects:
4-butyl-N-phenylcyclohexane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Furthermore, it has been shown to reduce the activity of nociceptive neurons, which are involved in the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butyl-N-phenylcyclohexane-1-carboxamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for the development of drugs that target the central nervous system. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 4-butyl-N-phenylcyclohexane-1-carboxamide. One direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and its potential as a drug delivery system. Finally, research on the synthesis of this compound using greener methods is also an area of future research.
Conclusion:
In conclusion, 4-butyl-N-phenylcyclohexane-1-carboxamide is a chemical compound with potential applications in the field of medicine and biotechnology. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has potential as a drug delivery system due to its ability to cross the blood-brain barrier. Further research is needed to fully understand its mechanism of action and its potential as a drug candidate.
Méthodes De Synthèse
There are several methods for synthesizing 4-butyl-N-phenylcyclohexane-1-carboxamide. One of the most common methods is the reaction of 4-butylcyclohexanone with phenyl isocyanate. This reaction produces 4-butyl-N-phenylcyclohexane-1-carboxamide in good yield. Another method involves the reaction of 4-butylcyclohexanone with phenyl isothiocyanate, followed by hydrolysis to yield 4-butyl-N-phenylcyclohexane-1-carboxamide.
Applications De Recherche Scientifique
4-butyl-N-phenylcyclohexane-1-carboxamide has potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have antimicrobial properties, which could be useful in the development of new antibiotics. Furthermore, it has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Nom du produit |
4-butyl-N-phenylcyclohexane-1-carboxamide |
|---|---|
Formule moléculaire |
C17H25NO |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
4-butyl-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H25NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-9,14-15H,2-3,7,10-13H2,1H3,(H,18,19) |
Clé InChI |
BFTHDQJBOPXMFA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)